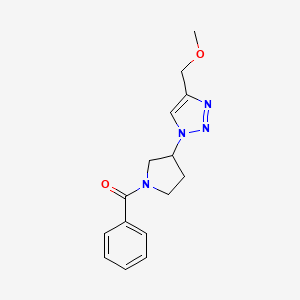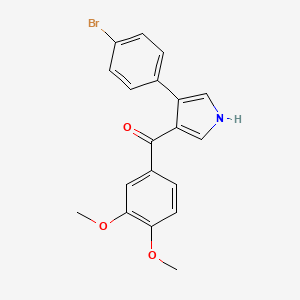
(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone was then reacted with malononitrile in methanol or ethanol to yield alkoxypyridine compounds .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Compounds with structures similar to “(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(3,4-dimethoxyphenyl)methanone” are often explored in material science for their potential in creating new polymers or modifying the properties of existing materials. For example, the presence of the bromophenyl group might suggest utility in flame retardancy. Studies on polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives have provided insights into their use as flame retardants in various consumer goods (Hites, 2008).
Medicinal Chemistry Applications
The structural elements within the specified compound suggest potential applications in medicinal chemistry, particularly in drug design and pharmacological studies. Compounds containing the pyrrol moiety, for instance, are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The dimethoxyphenyl group, similarly, is often associated with antioxidant and anti-inflammatory effects. Therefore, analogous compounds might be explored for their therapeutic potential in treating various diseases.
Environmental Science Applications
Research on the environmental fate and impact of similar compounds, especially those containing brominated and methoxylated functional groups, is crucial in understanding their behavior in natural ecosystems. Studies on the environmental persistence, bioaccumulation, and toxicity of related compounds can inform environmental risk assessments and the development of safer chemicals. For instance, the degradation mechanisms and environmental fate of polycaprolactone, a biodegradable polymer, have been extensively reviewed, highlighting the importance of understanding compound stability and breakdown in environmental contexts (Bartnikowski et al., 2019).
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-8-5-13(9-18(17)24-2)19(22)16-11-21-10-15(16)12-3-6-14(20)7-4-12/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKVNFCHKBRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

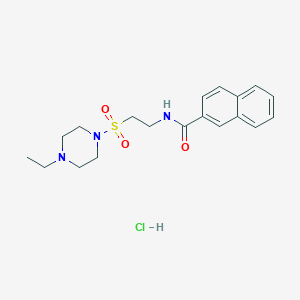

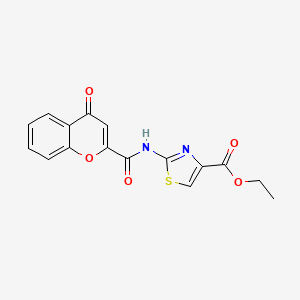
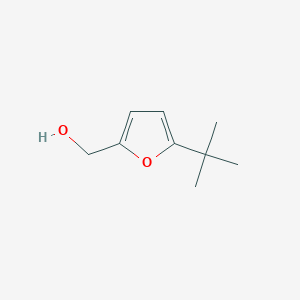


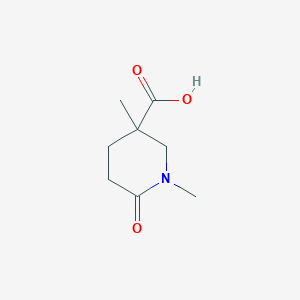
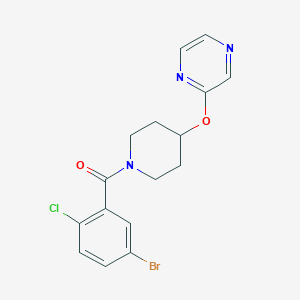
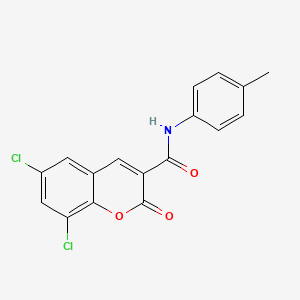
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)
